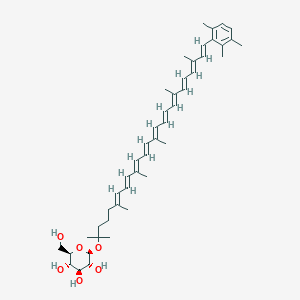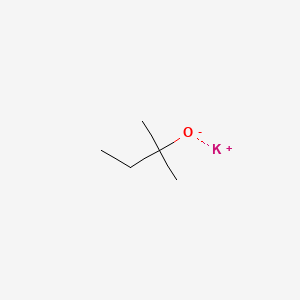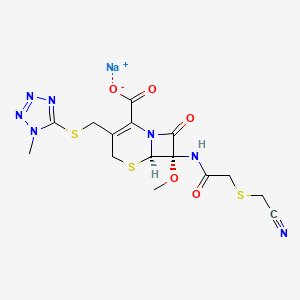
头孢甲唑钠
描述
Cefmetazole sodium is a second-generation semisynthetic cephamycin antibiotic, distinct among cephalosporins due to its 7α-methoxy substitution on the cephem nucleus. This modification increases the steric hindrance of the nucleus, enhancing its resistance to bacterial β-lactamase destruction. It remains effective against organisms resistant to other cephalosporins or penicillins due to this feature. The synthesis process and research progress of cefmetazole sodium have been reviewed, summarizing its development and characteristics (Luo Hong-bi, 2014).
科学研究应用
合成过程
头孢甲唑钠是一种第二代半合成头孢菌素类抗生素,具有独特的化学结构,增加了其对细菌β-内酰胺酶的抗性,使其对产生β-内酰胺酶的耐其他头孢菌素或青霉素的细菌有效。研究重点放在头孢甲唑钠的合成过程上,总结了其在生产方法方面的进展和先进技术(Luo Hong-bi, 2014)。
治疗呼吸道感染的临床疗效
临床研究评估了国产头孢甲唑钠治疗急性呼吸道感染的效果和安全性。一项研究比较了国产与进口头孢甲唑钠的效果,表明二者具有类似的疗效和安全性(Tang Rong-zhen, 2008)。
药代动力学研究
已进行研究以建立测定脐带血中头孢甲唑钠浓度的方法及其在剖宫产患者中的应用。该研究为头孢甲唑钠的临床应用和药代动力学理解提供了理论基础(Zhang Xian-hua et al., 2011)。
在手术和抗生素预防中的应用
研究了头孢甲唑在血清、肠组织和皮下脂肪组织中的药代动力学,该研究针对接受结肠癌手术的患者。该研究旨在阐明其在预防术后感染方面的有效性,强调由于转换率低而需要额外措施(Takatoshi Nakamura et al., 2013)。
与牛血清白蛋白的相互作用
使用荧光光谱研究了头孢甲唑钠与牛血清白蛋白(BSA)之间的相互作用。这项研究对于理解头孢甲唑钠在分子水平上的相互作用具有重要意义,特别是在存在金属离子如Zn2+的情况下(L. Xue, 2011)。
与其他药物的兼容性
研究还关注头孢甲唑钠与其他药物混合时的兼容性和稳定性。例如,关于其与奥硝唑和氯化钠注射液混合的研究显示在一定时间范围内的稳定性,为其在临床设置中的联合使用提供了见解(X. Xiao-dong, 2009)。
作用机制
Target of Action
Cefmetazole sodium, a cephamycin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like Cefmetazole .
Mode of Action
Cefmetazole exerts its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . By binding to these proteins, it disrupts the third and last stage of bacterial cell wall synthesis . This disruption leads to the weakening of the bacterial cell wall, eventually causing bacterial cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by Cefmetazole is the synthesis of the bacterial cell wall. The drug’s interaction with PBPs inhibits the cross-linking of the peptidoglycan layer, which is a critical component of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Cefmetazole allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . This suggests that the drug has good bioavailability.
Result of Action
The primary result of Cefmetazole’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the drug causes the cells to become structurally weak, leading to cell lysis and death . This makes Cefmetazole effective against a broad spectrum of gram-positive, gram-negative, and anaerobic bacteria .
Action Environment
The efficacy and stability of Cefmetazole can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can affect the drug’s effectiveness. Cefmetazole has been found to be active against these organisms, which are resistant to first-generation cephalosporins or penicillins
安全和危害
生化分析
Biochemical Properties
Cefmetazole sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. Cefmetazole sodium interacts with several PBPs, including penicillin-binding protein 2a in Staphylococcus aureus and penicillin-binding proteins 1A and 1B in Escherichia coli .
Cellular Effects
Cefmetazole sodium affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption also affects cell signaling pathways and gene expression related to cell wall synthesis and repair. In mammalian cells, cefmetazole sodium can cause hypoprothrombinemia by inhibiting the enzyme vitamin K epoxide reductase, which is involved in the synthesis of clotting factors . Additionally, it can inhibit aldehyde dehydrogenase, leading to a disulfiram-like reaction with ethanol .
Molecular Mechanism
The molecular mechanism of cefmetazole sodium involves its binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, cefmetazole sodium inhibits their activity, preventing the cross-linking of peptidoglycan chains and leading to cell wall weakening and lysis . This bactericidal activity is crucial for its effectiveness against a wide range of bacterial pathogens.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefmetazole sodium can change over time. The stability of cefmetazole sodium is an important factor, as it can degrade over time, reducing its efficacy . Long-term studies have shown that cefmetazole sodium remains effective in vitro and in vivo, but its activity can diminish with prolonged exposure to environmental factors such as light and temperature . Additionally, long-term use can lead to the development of resistance in bacterial populations .
Dosage Effects in Animal Models
The effects of cefmetazole sodium vary with different dosages in animal models. Studies have shown that higher doses of cefmetazole sodium can lead to increased efficacy against bacterial infections, but they can also cause toxic or adverse effects . For example, in dogs, a dosage of 40 mg/kg body weight was found to be effective against extended-spectrum β-lactamase-producing Enterobacteriaceae, but higher doses could lead to adverse effects such as gastrointestinal disturbances and changes in liver enzyme levels .
Metabolic Pathways
Cefmetazole sodium is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis and oxidation . The metabolites are then excreted through the kidneys. The interaction of cefmetazole sodium with enzymes such as cytochrome P450 can affect its metabolism and clearance from the body . Additionally, cefmetazole sodium can influence metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in cell wall synthesis .
Transport and Distribution
Cefmetazole sodium is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly following intramuscular injection, with bioavailability approaching 100% . Once in the bloodstream, cefmetazole sodium is distributed to various tissues, including the liver, kidneys, and lungs . It can also cross the blood-brain barrier to some extent, making it effective against central nervous system infections . The distribution of cefmetazole sodium is influenced by its binding to plasma proteins and its interaction with transporters such as P-glycoprotein .
Subcellular Localization
The subcellular localization of cefmetazole sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets PBPs located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains . This localization is crucial for its effectiveness in inhibiting cell wall synthesis and causing bacterial cell lysis. Additionally, cefmetazole sodium can be localized in the cytoplasm of mammalian cells, where it can inhibit enzymes such as vitamin K epoxide reductase and aldehyde dehydrogenase .
属性
IUPAC Name |
sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/q;+1/p-1/t13-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITQGIOJQWZUPL-PBCQUBLHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N7NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56796-20-4 (Parent) | |
| Record name | Cefmetazole sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045590 | |
| Record name | Cefmetazole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56796-39-5 | |
| Record name | Cefmetazole sodium [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefmetazole sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((((cyanomethyl)thio)acetyl)amino)-7- methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, sodium salt, (6R-cis)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFMETAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Y9VR4W7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
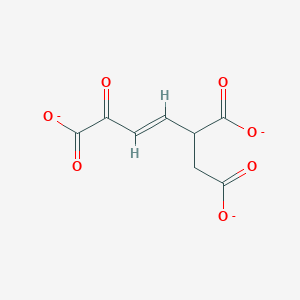

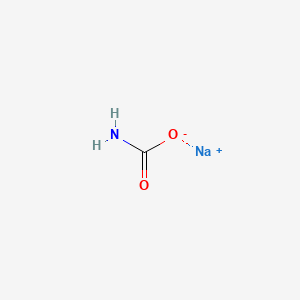
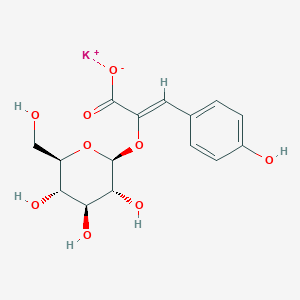
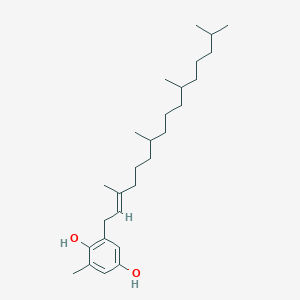
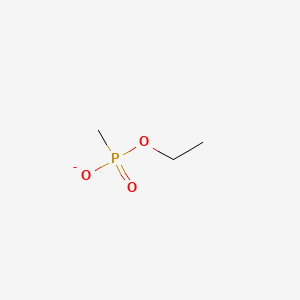
![6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)

![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)
![(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B1262225.png)
